molecular formula C17H18BrNO4S2 B12225991 6-{5-[(3-Bromo-4-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl} hexanoic acid

6-{5-[(3-Bromo-4-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl} hexanoic acid

Cat. No.: B12225991
M. Wt: 444.4 g/mol
InChI Key: LQRCBKVSQCOGDD-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the rhodanine-based thiazolidinone family, characterized by a 4-oxo-2-thioxothiazolidin-3-yl core substituted with a 3-bromo-4-methoxyphenylmethylene group at position 5 and a hexanoic acid chain at position 2. The bromine atom at the phenyl ring’s meta-position and the methoxy group at the para-position likely enhance electronic and steric interactions, influencing biological activity . The hexanoic acid moiety may improve solubility and pharmacokinetic properties compared to shorter-chain analogs .

Properties

Molecular Formula

C17H18BrNO4S2

Molecular Weight

444.4 g/mol

IUPAC Name

6-[(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

InChI

InChI=1S/C17H18BrNO4S2/c1-23-13-7-6-11(9-12(13)18)10-14-16(22)19(17(24)25-14)8-4-2-3-5-15(20)21/h6-7,9-10H,2-5,8H2,1H3,(H,20,21)/b14-10+

InChI Key

LQRCBKVSQCOGDD-GXDHUFHOSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCCCCC(=O)O)Br

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{5-[(3-Bromo-4-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl} hexanoic acid typically involves multiple steps. One common approach is the condensation of 3-bromo-4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with hexanoic acid under acidic conditions to form the thiazolidinone ring. The final product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors for precise control of reaction conditions, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

6-{5-[(3-Bromo-4-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl} hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The thiazolidinone core is known for its antimicrobial and anti-inflammatory properties, making this compound a candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced solubility or stability.

Mechanism of Action

The mechanism of action of 6-{5-[(3-Bromo-4-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl} hexanoic acid is likely related to its ability to interact with biological targets such as enzymes or receptors. The thiazolidinone ring can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the bromine atom on the phenyl ring can participate in halogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Key structural variations among analogs include:

  • Substituents on the arylidene group: 3-Bromo-4-methoxyphenyl (target compound): Bromine and methoxy groups may enhance receptor binding via halogen bonding and hydrophobic interactions. 5-(4-Chlorophenyl)furan-2-yl (): Incorporates a furan ring, which could modulate electronic properties and bioactivity . Indolylmethylene (): Nitrogen-containing indole rings may improve antimicrobial activity via hydrogen bonding .
  • Chain length of the carboxylic acid: Hexanoic acid (target compound): Longer chain enhances lipophilicity and membrane permeability compared to butanoic acid derivatives (e.g., , Compound 42) .

Table 1: Structural Comparison of Selected Thiazolidinone Derivatives

Compound Arylidene Substituent Acid Chain Key Structural Features
Target Compound 3-Bromo-4-methoxyphenyl Hexanoic Bromine + methoxy; long chain
6-[(5Z)-5-{[5-(4-Bromophenyl)-2-furyl]methylene}... (43) 4-Bromophenyl-furyl Hexanoic Bromine + furan; planar structure
(Z)-3-(5-((5-Methoxy-1H-indol-3-yl)methylene)... (5h) 5-Methoxyindolyl Benzoic Indole ring; methoxy group
6-(5-Cinnamylidene-4-oxo-2-thioxo... () Cinnamylidene Hexanoic Conjugated double bond; aromatic

Biological Activity

The compound 6-{5-[(3-Bromo-4-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl} hexanoic acid is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities. This article explores its biological activity, including potential therapeutic applications and mechanisms of action.

Structural Overview

This compound features a thiazolidinone core with several functional groups that contribute to its biological properties:

  • Thiazolidinone Ring : Known for antimicrobial and anti-inflammatory activities.
  • Bromo and Methoxy Substituents : These halogenated and methoxylated groups can enhance the compound's reactivity and binding affinity to biological targets.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. The presence of the thioxo group in this compound may contribute to its ability to disrupt bacterial cell walls or inhibit essential metabolic pathways. A comparative analysis of similar compounds shows:

Compound NameStructural FeaturesBiological Activity
4-Oxo-2-thioxo-thiazolidineSimilar thiazolidinone structureAntimicrobial
2-Thioxo-thiazolidineLacks bromine substitutionAntitumor
5-(Bromomethyl)-thiazolidineContains a bromomethyl groupPotential enzyme inhibitor

These comparisons highlight the unique activity profile of 6-{5-[(3-Bromo-4-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl} hexanoic acid due to its specific halogenated phenyl substituent.

Antitumor Activity

Thiazolidinone derivatives have also been investigated for their antitumor effects. The compound's structure suggests it may interact with cancer cell signaling pathways, potentially inhibiting tumor growth. Studies involving similar compounds have shown that they can induce apoptosis in cancer cells by activating caspase pathways.

Enzyme Inhibition

The compound may act as an enzyme inhibitor, particularly against enzymes involved in cancer metabolism or bacterial resistance mechanisms. The bromine and methoxy substituents can enhance binding affinity to active sites on target enzymes, increasing inhibitory potency.

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Modulation : Similar compounds have been shown to reduce ROS levels in cells, which is crucial for protecting against oxidative stress-related damage.
  • Cell Cycle Arrest : Some thiazolidinones induce cell cycle arrest in cancer cells, preventing proliferation and promoting apoptosis.
  • Antioxidant Properties : The presence of thioxo groups may confer antioxidant properties, helping to mitigate oxidative damage in cells.

Case Studies

Several studies have explored the biological effects of thiazolidinone derivatives similar to 6-{5-[(3-Bromo-4-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl} hexanoic acid:

  • Antimicrobial Efficacy : A study demonstrated that a related thiazolidinone effectively inhibited the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
  • Antitumor Effects : Research on another derivative indicated significant cytotoxicity against breast cancer cell lines, with evidence of apoptosis induction through mitochondrial pathways.
  • Enzyme Interaction Studies : Investigations into enzyme inhibition revealed that certain structural modifications increased binding affinity and selectivity towards specific targets involved in cancer metabolism.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.